6,7-Difluoroquinolin-3-ol
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Overview
Description
6,7-Difluoroquinolin-3-ol is a fluorinated derivative of quinoline, a heterocyclic aromatic organic compound. The incorporation of fluorine atoms into the quinoline structure enhances its biological activity and provides unique chemical properties. This compound is of significant interest in various fields, including medicinal chemistry, due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6,7-Difluoroquinolin-3-ol typically involves the fluorination of quinoline derivatives. One common method includes the nucleophilic substitution of halogen atoms in quinoline precursors with fluorine atoms. This can be achieved through reactions with fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor. The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yields and purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to efficient and scalable production. The use of catalysts and optimized reaction conditions can further enhance the yield and reduce production costs .
Chemical Reactions Analysis
Types of Reactions: 6,7-Difluoroquinolin-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinolone derivatives.
Reduction: Reduction reactions can convert it into different hydroquinoline derivatives.
Substitution: Nucleophilic substitution reactions can replace the fluorine atoms with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like sodium methoxide (NaOCH₃) and potassium tert-butoxide (KOtBu) facilitate nucleophilic substitution reactions.
Major Products: The major products formed from these reactions include various quinolone and hydroquinoline derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
6,7-Difluoroquinolin-3-ol has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound is used in the study of enzyme inhibition and protein interactions.
Medicine: It has potential therapeutic applications, particularly in the development of antibacterial and antiviral agents.
Industry: The compound is used in the production of materials with unique electronic and optical properties
Mechanism of Action
The mechanism of action of 6,7-Difluoroquinolin-3-ol involves its interaction with specific molecular targets. In the case of antibacterial activity, the compound inhibits bacterial enzymes such as DNA gyrase and topoisomerase IV. These enzymes are crucial for DNA replication and cell division. By forming stable complexes with these enzymes, this compound effectively blocks DNA replication, leading to bacterial cell death .
Comparison with Similar Compounds
- 7-Fluoroquinoline
- 6,7-Difluoro-5,8-dichloroquinoline
- 4,7-Dichloroquinoline
Comparison: 6,7-Difluoroquinolin-3-ol is unique due to the presence of hydroxyl and fluorine groups at specific positions on the quinoline ring. This structural arrangement enhances its biological activity and provides distinct chemical properties compared to other fluorinated quinolines. For instance, 7-Fluoroquinoline lacks the hydroxyl group, which may result in different reactivity and biological effects .
Properties
IUPAC Name |
6,7-difluoroquinolin-3-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F2NO/c10-7-2-5-1-6(13)4-12-9(5)3-8(7)11/h1-4,13H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUDXGCGCWKDXGL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C=C(C(=CC2=NC=C1O)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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